molecular formula C25H24N2O4S B2508035 6,7-dimethoxy-N-(4-methylbenzyl)-3-(phenylsulfonyl)quinolin-4-amine CAS No. 895642-64-5

6,7-dimethoxy-N-(4-methylbenzyl)-3-(phenylsulfonyl)quinolin-4-amine

Cat. No.: B2508035
CAS No.: 895642-64-5
M. Wt: 448.54
InChI Key: HAJPJNZDWICNHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dimethoxy-N-(4-methylbenzyl)-3-(phenylsulfonyl)quinolin-4-amine is a useful research compound. Its molecular formula is C25H24N2O4S and its molecular weight is 448.54. The purity is usually 95%.
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Scientific Research Applications

Anti-tubercular Activity

A notable study explored a series of 4-anilinoquinolines and 4-anilinoquinazolines, identifying novel inhibitors of Mycobacterium tuberculosis (Mtb). Among these, 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine demonstrated significant potency against Mtb with an MIC90 value of 0.63-1.25 µM, showcasing limited toxicity and potential for further medicinal chemistry optimizations. Key structural features for Mtb inhibition were identified, including the benzyloxy aniline and the 6,7-dimethoxy quinoline ring, marking it as a promising candidate for anti-tubercular drug development (Asquith et al., 2019).

Cytotoxic Activity

Research into carboxamide derivatives of benzo[b][1,6]naphthyridines revealed compounds with potent cytotoxic activities against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines. This study highlights the therapeutic potential of quinoline derivatives in cancer treatment, although the direct mention of 6,7-dimethoxy-N-(4-methylbenzyl)-3-(phenylsulfonyl)quinolin-4-amine is not specified, it underscores the broader applicability of similar compounds in oncology (Deady et al., 2003).

Synthesis and Fluorescent Properties

The synthesis and investigation of 2-amino substituted 6,7-dimethoxy-4-trifluoromethyl-quinolines, related to the chemical structure , have been studied for their fluorescent properties. These compounds, suitable for linking to biomolecules and biopolymers, exhibit pH-independent fluorescent properties and large Stokes shifts, albeit with low quantum yields. This research suggests potential applications in biochemical assays and molecular imaging, highlighting the versatility of quinoline derivatives in scientific research (Stadlbauer et al., 2009).

Antioxidant Capabilities

A study synthesized 8-substituted-phenyl-6-ferrocenyl-4-methyl-2H-pyrano[3,2-g]quinolin-2-ones via a Povarov three-component reaction. These coumarin-fused quinolines, including similar structural motifs to this compound, were applied to quench radicals and inhibit DNA oxidation. This highlights the potential of such compounds as antioxidants, contributing to the understanding of their role in preventing oxidative stress-related diseases (Xi & Liu, 2015).

Properties

IUPAC Name

3-(benzenesulfonyl)-6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4S/c1-17-9-11-18(12-10-17)15-27-25-20-13-22(30-2)23(31-3)14-21(20)26-16-24(25)32(28,29)19-7-5-4-6-8-19/h4-14,16H,15H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJPJNZDWICNHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.